Bienvenue dans la boutique en ligne BenchChem!

2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Medicinal Chemistry Parallel Synthesis SNAr

2-Chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 1279817-59-2) is a trisubstituted pyrimidine derivative with the molecular formula C₉H₄ClF₃N₂O and a molecular weight of 248.59 g/mol. The compound features a 2-chloro leaving group, a 4-furan-2-yl substituent, and a 6-trifluoromethyl group on the pyrimidine core.

Molecular Formula C9H4ClF3N2O
Molecular Weight 248.59 g/mol
CAS No. 1279817-59-2
Cat. No. B6599599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
CAS1279817-59-2
Molecular FormulaC9H4ClF3N2O
Molecular Weight248.59 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NC(=N2)Cl)C(F)(F)F
InChIInChI=1S/C9H4ClF3N2O/c10-8-14-5(6-2-1-3-16-6)4-7(15-8)9(11,12)13/h1-4H
InChIKeyQUEOFWOYFCDDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 1279817-59-2): Procurement-Grade Specification and Core Identity


2-Chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine (CAS 1279817-59-2) is a trisubstituted pyrimidine derivative with the molecular formula C₉H₄ClF₃N₂O and a molecular weight of 248.59 g/mol [1]. The compound features a 2-chloro leaving group, a 4-furan-2-yl substituent, and a 6-trifluoromethyl group on the pyrimidine core [2]. Commercially, it is supplied at ≥95% purity (HPLC) and is cataloged as a synthetic building block in screening collections including ZINC (ZINC000036047732) [3]. It is classified as harmful if swallowed (H302) and causes skin irritation (H315) under GHS hazard labeling [4].

Why Generic Substitution of 2-Chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine Fails: Structural and Reactivity Risks


Generic substitution among trisubstituted pyrimidine building blocks is not a like-for-like exchange. The specific combination of a 2-chloro leaving group with electron-withdrawing 6-CF₃ and electron-rich 4-furan-2-yl substituents creates a unique electronic environment that dictates regioselectivity in nucleophilic aromatic substitution (SNAr). Replacement with 2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS 16097-64-6) introduces a competing reactive site at C4, requiring careful stoichiometric control . Conversely, the 2-amino analog 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine lacks the chlorine entirely, precluding direct SNAr diversification [1]. Even the isomeric 3-chloro-6-(furan-2-yl)-4-(trifluoromethyl)pyridazine (C₉H₄ClF₃N₂O) shares the same molecular formula but possesses a pyridazine core with fundamentally different electronic properties and reactivity . These differences make blind substitution of in-class analogs a high-risk procurement decision.

2-Chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine: Head-to-Head Quantitative Differentiation Evidence


Pre-Installed Furan at C4 vs. Dichloro Analogs: Eliminates Suzuki Coupling Bottleneck

In the synthesis of 6-(trifluoromethyl)pyrimidine-based TLR8 antagonists, the key building block 2,4-dichloro-6-(trifluoromethyl)pyrimidine requires a Suzuki coupling at C4 to introduce aryl/heteroaryl groups before C2 amination [1]. The target compound arrives with the furan-2-yl group already installed at C4, as demonstrated by the isolation of 6-(furan-2-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)pyrimidine (5e) via click chemistry on the pre-functionalized scaffold [2]. This reduces a two-step (Suzuki then SNAr) sequence to a single-step derivatization.

Medicinal Chemistry Parallel Synthesis SNAr Building Block Strategy

Regioselective SNAr with Amine Nucleophiles: No Competing C4 Site

With 2,4-dichloro-6-(trifluoromethyl)pyrimidine, nucleophilic reagents preferentially attack the 4-position first, yielding 2-chloro-4-substituted products [1][2]. The target compound eliminates this regioselectivity issue: the C4 position is already occupied by the furan-2-yl group, leaving only the C2 chlorine available for substitution [3]. In the TLR8 antagonist SAR study, 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine intermediates were synthesized via selective C4 amination followed by further elaboration [2].

Nucleophilic Aromatic Substitution Regioselectivity Parallel Chemistry MedChem Design

Computed Lipophilicity Differentiates Target from Non-Fluorinated and Non-Furan Analogs

Computationally predicted logP for the target compound ranges from 2.18 (ZINC15) [1] to ~3.0-3.4 (ACD/Labs estimation) . The 2,4-dichloro-6-(trifluoromethyl)pyrimidine comparator has a reported logP of 2.80 [2], while the non-fluorinated analog 2-chloro-4-(furan-2-yl)pyrimidine (CAS 124959-28-0, exact logP not available but expected lower due to absence of CF₃) is significantly more polar [3]. This ~0.4-0.6 log unit increase over the dichloro comparator reflects the balanced lipophilicity contributed by the furan and CF₃ groups.

Physicochemical Properties LogP Drug-likeness Bioavailability Prediction

The 2-Methylsulfonyl Analog Shows Micromolar 5-HT1A Activity Confirming Scaffold Bioactivity – But the 2-Chloro Variant Remains a Bifunctional Intermediate with Derivatization Optionality

The 2-methylsulfonyl analog 4-(furan-2-yl)-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (BDBM31064) demonstrates measurable binding: IC₅₀ = 3,300 nM at human 5-HT1A receptor and IC₅₀ = 2,260 nM at human 5-HT1E receptor (cell-based β-lactamase reporter assay, pH 7.4, 2°C) [1]. The target 2-chloro compound serves as the direct synthetic precursor to this and other 2-substituted analogs via SNAr chemistry [2]. In the class of 6-(trifluoromethyl)pyrimidine TLR8 antagonists, N-substituted 2-amino derivatives achieve IC₅₀ values as low as 0.080 nM in human PBMC assays [3], illustrating the potential potency attainable when the 2-chloro group is derivatized.

GPCR Serotonin Receptor Binding Affinity Chemical Probe

Furan-2-yl Pyrimidine Scaffold Expands Intellectual Property Space vs. Phenyl-Substituted Congeners

US Patent 7,456,187 explicitly claims furanopyrimidine compounds as potassium ion channel inhibitors (Kv1.5), where the furan ring is an essential structural element for biological activity [1]. In contrast, the vast majority of 4-aryl-6-(trifluoromethyl)pyrimidine patents claim phenyl or substituted-phenyl derivatives (e.g., FGFR4 inhibitor patents US 9,730,931 [2]). The furan-2-yl substituent in the target compound occupies a distinct chemical space that may offer freedom-to-operate advantages when exploring novel composition-of-matter claims.

Patent Landscape Furaonopyrimidine Freedom to Operate Kinase Inhibition

2-Chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Parallel Synthesis of 2-Amino-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine Libraries for TLR8 Antagonist Screening

Medicinal chemistry teams optimizing TLR8 antagonists can use this building block to generate diverse 2-aminated analogs in a single step via SNAr with primary/secondary amines, as established by the 6-(trifluoromethyl)pyrimidine TLR8 antagonist SAR study where 2-aminated derivatives achieved IC₅₀ values as low as 0.080 nM in PBMC assays [1]. The pre-installed furan-2-yl group eliminates the Suzuki coupling step required when starting from 2,4-dichloro-6-(trifluoromethyl)pyrimidine, where analogous Suzuki products were obtained in 40% yield [1]. This directly translates to reduced synthesis time and higher library throughput.

GPCR Chemical Probe Development via 2-Position Derivatization

The scaffold has demonstrated GPCR binding when the 2-chloro is converted to a methylsulfonyl group: the resulting analog shows IC₅₀ = 2,260 nM at 5-HT1E and IC₅₀ = 3,300 nM at 5-HT1A in cell-based assays [2]. The 2-chloro compound serves as the direct precursor—scientists can synthesize 2-alkoxy, 2-thioether, or 2-amino variants to explore structure-activity relationships around these serotonin receptor subtypes without needing to construct the pyrimidine core de novo.

Potassium Ion Channel (Kv1.5) Inhibitor Lead Optimization

Furanopyrimidine compounds are explicitly claimed as potassium channel inhibitors targeting Kv1.5 for atrial fibrillation in US Patent 7,456,187 [3]. The target compound, bearing the required furan ring at C4 and trifluoromethyl at C6, can be elaborated at C2 to generate patent-covered Kv1.5 inhibitor candidates with potential cardiovascular therapeutic applications.

Click Chemistry and Triazole-Fused Heterocycle Synthesis

The furan-2-yl-6-(trifluoromethyl)pyrimidine scaffold has been successfully elaborated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 6-(furan-2-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)pyrimidine, with the product characterized by single-crystal X-ray diffraction [4]. The 2-chloro compound can be converted to the 2-azido intermediate for click chemistry diversification, providing access to triazole-containing compound libraries for fragment-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.